molecular formula C10H12ClF2N B6247392 (1r,3r)-3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride, cis CAS No. 2408973-92-0

(1r,3r)-3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride, cis

Cat. No.: B6247392
CAS No.: 2408973-92-0
M. Wt: 219.7
InChI Key:
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Description

(1r,3r)-3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride, cis, is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with fluorine atoms and an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride, cis, typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving a suitable diene and dienophile under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms at specific positions on the cyclobutane ring.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride, cis, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or fluorine atoms, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing fluorine or other substituents.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

(1r,3r)-3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride, cis, has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1r,3r)-3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride, cis, involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-(2-fluorophenyl)cyclobutan-1-amine: A similar compound without the hydrochloride salt form.

    (1r,3r)-3-(4-fluorophenyl)cyclobutan-1-amine: A compound with a fluorine atom at a different position on the phenyl ring.

    (1r,3r)-3-(2-chlorophenyl)cyclobutan-1-amine: A compound with a chlorine atom instead of fluorine.

Uniqueness

(1r,3r)-3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride, cis, is unique due to its specific substitution pattern and the presence of the hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

2408973-92-0

Molecular Formula

C10H12ClF2N

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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